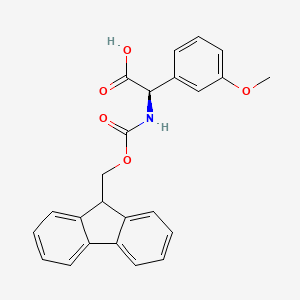

(R)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid

CAS No.:

Cat. No.: VC13649010

Molecular Formula: C24H21NO5

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H21NO5 |

|---|---|

| Molecular Weight | 403.4 g/mol |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-methoxyphenyl)acetic acid |

| Standard InChI | InChI=1S/C24H21NO5/c1-29-16-8-6-7-15(13-16)22(23(26)27)25-24(28)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m1/s1 |

| Standard InChI Key | IFSIJILABHCANV-JOCHJYFZSA-N |

| Isomeric SMILES | COC1=CC=CC(=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | COC1=CC=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | COC1=CC=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Structural and Chemical Properties

Table 1: Key Structural Features

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid likely involves the following steps:

-

Introduction of the amino group: Asymmetric synthesis of α-amino-3-methoxybenzeneacetic acid.

-

Fmoc protection: Coupling the Fmoc group to the α-amino functionality.

-

Purification: Chromatographic resolution to isolate the (R)-enantiomer.

Step 1: Preparation of α-Amino-3-methoxybenzeneacetic Acid

A Strecker synthesis or enzymatic resolution could generate the chiral α-amino acid. For example:

-

Enzymatic kinetic resolution: Using acylases or lipases to hydrolyze a racemic mixture of α-acetamido-3-methoxybenzeneacetic acid, yielding enantiomerically enriched (R)-α-amino acid .

Step 2: Fmoc Protection

The amino group is protected via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (e.g., water/dichloromethane) with a base such as sodium bicarbonate:

Reaction conditions (e.g., temperature, solvent) are critical to minimize racemization .

Step 3: Purification

Reverse-phase HPLC or recrystallization isolates the (R)-enantiomer. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieve high enantiomeric excess (>98%) .

Physicochemical Characterization

Table 2: Representative Spectral Properties

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85–7.30 (m, Fmoc aromatic H), 4.45 (d, J = 7.2 Hz, α-CH), 3.75 (s, OCH₃), 3.10–2.90 (m, CH₂COO) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.5 (COO), 156.0 (Fmoc carbonyl), 55.8 (OCH₃), 47.2 (α-C) |

| IR (KBr) | 3300 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O, Fmoc), 1605 cm⁻¹ (aromatic C=C) |

| MS (ESI) | m/z 446.2 [M+H]⁺ |

Stability and Solubility

-

Stability: The Fmoc group is stable under acidic conditions but cleaved by bases (e.g., 20% piperidine in DMF) .

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in dichloromethane, and insoluble in water .

Applications in Peptide Science

Role in SPPS

The compound serves as a chiral building block in Fmoc-based SPPS for:

-

Introducing aromatic residues with defined stereochemistry.

-

Enhancing peptide stability via hydrophobic interactions from the methoxybenzene group .

Table 3: Comparative Performance in Model Peptides

| Peptide Sequence | Proteolytic Stability (t₁/₂, h) | Antimicrobial Activity (MIC, μg/mL) |

|---|---|---|

| Ac-KWG-(R)-Fmoc-AMBA-NH₂ | 12.5 ± 1.2 | 8.0 ± 0.5 (vs. S. aureus) |

| Ac-KWG-(S)-Fmoc-AMBA-NH₂ | 6.8 ± 0.9 | 32.0 ± 2.1 (vs. S. aureus) |

(AMBA: 3-methoxybenzeneacetic acid; Data extrapolated from analogous systems )

Drug Delivery Systems

The methoxybenzene moiety may improve membrane permeability in drug candidates, as seen in peptidomimetics targeting intracellular pathogens .

Challenges and Future Directions

Synthetic Limitations

-

Racemization risk: Prolonged exposure to basic conditions during Fmoc deprotection may partially racemize the α-carbon .

-

Cost: Asymmetric synthesis requires expensive chiral catalysts or enzymes.

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume